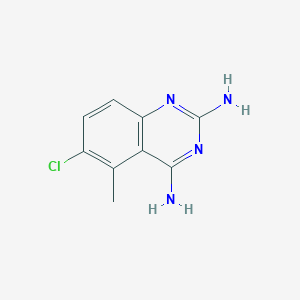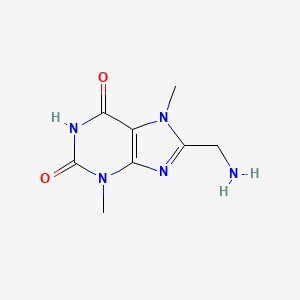![molecular formula C11H17N3O B11894078 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a cyclopentyl group attached to the pyrazole ring. The presence of the hydroxyl group at the 3-position of the pyrazole ring adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a base can lead to the formation of the desired pyrazolopyridine scaffold . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like sodium bicarbonate (NaHCO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.
Reduction: Formation of reduced derivatives with modified ring structures.
Substitution: Formation of halogenated or alkylated derivatives depending on the substituents used.
科学的研究の応用
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s hydroxyl group can participate in hydrogen bonding interactions, enhancing its binding affinity to target proteins.
類似化合物との比較
2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrazole-pyridine fused ring system but differs in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C11H17N3O/c15-11-9-6-3-7-12-10(9)13-14(11)8-4-1-2-5-8/h8,12-13H,1-7H2 |
InChIキー |
HOODZKNWVGTQSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C(=O)C3=C(N2)NCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
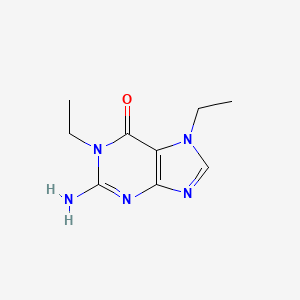
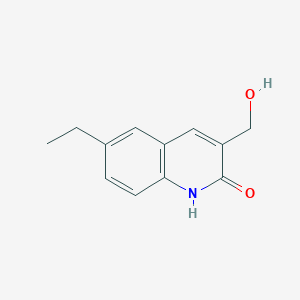

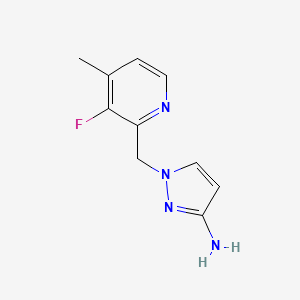


![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
